Superior BACE1 Inhibitory Potency Compared to Urea Analogs in Alzheimer's Disease Models
In a comparative in vitro FRET assay for BACE1 (beta-secretase) inhibition, 1,2,4-thiadiazol-5-amine derivatives demonstrated superior activity over corresponding urea-based analogs. The most potent analog (compound 8) exhibited an IC50 of 5.96 μM against BACE1, while the urea series was consistently less active [1].
| Evidence Dimension | BACE1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 5.96 μM (for analog 8, a substituted 1,2,4-thiadiazol-5-amine) |
| Comparator Or Baseline | Corresponding urea analogs (qualitatively less active; specific IC50 values not reported for urea series) |
| Quantified Difference | Not quantifiable due to unreported comparator IC50, but qualitative superiority noted. |
| Conditions | In vitro FRET assay |
Why This Matters
Demonstrates a clear scaffold advantage for BACE1 inhibition, guiding procurement for Alzheimer's drug discovery programs targeting this enzyme.
- [1] Design, synthesis, in silico and in vitro screening of 1,2,4-thiadiazole analogues as non-peptide inhibitors of beta-secretase. Bioorganic Chemistry. 2014;57:90-98. View Source
